tert-Butyl (2-(trifluoromethyl)pyrimidin-5-yl)carbamate
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Overview
Description
Tert-Butyl (2-(trifluoromethyl)pyrimidin-5-yl)carbamate is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tert-butyl carbamate group attached to a pyrimidine ring, which is further substituted with a trifluoromethyl group. The presence of the trifluoromethyl group imparts significant chemical stability and lipophilicity, making it a valuable building block in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(trifluoromethyl)pyrimidin-5-yl)carbamate typically involves multi-step organic reactions. One common method includes the reaction of 2-(trifluoromethyl)pyrimidine-5-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl (2-(trifluoromethyl)pyrimidin-5-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The pyrimidine ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the carbamate group yields tert-butyl alcohol and the corresponding amine .
Scientific Research Applications
Tert-Butyl (2-(trifluoromethyl)pyrimidin-5-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its stability and lipophilicity.
Medicine: Explored as a potential drug candidate for its ability to interact with specific biological targets.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of tert-Butyl (2-(trifluoromethyl)pyrimidin-5-yl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate
- tert-Butyl (3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- tert-Butyl (5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)carbamate
Uniqueness
Tert-Butyl (2-(trifluoromethyl)pyrimidin-5-yl)carbamate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where stability and lipophilicity are crucial .
Biological Activity
tert-Butyl (2-(trifluoromethyl)pyrimidin-5-yl)carbamate is a synthetic organic compound notable for its structural features, which include a pyrimidine ring and a trifluoromethyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor in various enzymatic pathways.
Chemical Structure and Properties
The molecular formula of this compound is C12H15F3N2O2, indicating the presence of a trifluoromethyl group that enhances its lipophilicity and potentially influences its biological interactions. The tert-butyl group provides steric hindrance, which can affect the compound's binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Pyrimidine derivatives are known for their diverse pharmacological effects, including:
- Antiproliferative Activity : Compounds with pyrimidine cores often exhibit inhibitory effects on cancer cell lines. For instance, studies have shown that similar compounds can inhibit FLT3 and CHK1 kinase activities, which are crucial in cancer proliferation pathways .
- Enzyme Inhibition : The compound's structure suggests potential inhibition of phosphodiesterases (PDEs), which play significant roles in various signaling pathways. Inhibitors of PDEs have been studied for their therapeutic effects in conditions such as Alzheimer's disease and Type 2 diabetes mellitus .
Biological Activity Data
The following table summarizes key findings from research on the biological activity of related pyrimidine compounds, including this compound:
Compound | Target | IC50 Value (µM) | Cell Line Tested | Mechanism |
---|---|---|---|---|
Compound A | FLT3 | 0.1 | MV4-11 | Kinase inhibition |
Compound B | CHK1 | 0.05 | MV4-11 | Kinase inhibition |
This compound | TBD | TBD | TBD | TBD |
Case Studies
- FLT3/CHK1 Dual Inhibitors : A study identified a series of pyrimidine derivatives that exhibited potent dual inhibition of FLT3 and CHK1 kinases. These compounds demonstrated significant antiproliferative activities against MV4-11 cells, which are sensitive to FLT3 mutations . This suggests that this compound may similarly affect these pathways.
- Structure-Activity Relationship (SAR) : Research into the SAR of trifluoromethyl-substituted pyrimidines revealed that modifications at the C-5 position significantly influence kinase selectivity and potency. The presence of bulky groups like tert-butyl can enhance binding affinity by optimizing steric interactions within the active site of target enzymes .
Properties
Molecular Formula |
C10H12F3N3O2 |
---|---|
Molecular Weight |
263.22 g/mol |
IUPAC Name |
tert-butyl N-[2-(trifluoromethyl)pyrimidin-5-yl]carbamate |
InChI |
InChI=1S/C10H12F3N3O2/c1-9(2,3)18-8(17)16-6-4-14-7(15-5-6)10(11,12)13/h4-5H,1-3H3,(H,16,17) |
InChI Key |
OSZHIBZGVSLWDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(N=C1)C(F)(F)F |
Origin of Product |
United States |
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